N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt
Description
Chemical Identity and Nomenclature
N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt is a protected amino acid derivative with the molecular formula C21H33N3O4S and a molecular weight of 423.572 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 7675-46-9 and carries the MDL number MFCD00066085. The International Union of Pure and Applied Chemistry name for this compound is N-cyclohexylcyclohexanamine;(2S)-2-[(2-nitrophenyl)sulfanylamino]propanoic acid, which reflects its complex structure consisting of both the protected amino acid component and the dicyclohexylammonium counterion.
The compound exists in several nomenclature forms that highlight different aspects of its chemical structure. Alternative names include N-(2-Nitrophenylthio)-L-alanine Dicyclohexylammonium Salt, N-Nps-L-alanine Dicyclohexylammonium Salt, and Nps-Ala-OH.DCHA, where these designations emphasize the nitrophenylsulfenyl protecting group attachment. The Simplified Molecular Input Line Entry System representation is CC(C(=O)O)NSC1=CC=CC=C1N+[O-].C1CCC(CC1)NC2CCCCC2, which provides a linear notation for the compound's structure. The compound's InChI Key is LGTGUPPUIQQLBP-ZCMDIHMWSA-N, serving as a unique digital identifier in chemical databases.
| Property | Value |
|---|---|
| Molecular Formula | C21H33N3O4S |
| Molecular Weight | 423.572 g/mol |
| CAS Number | 7675-46-9 |
| MDL Number | MFCD00066085 |
| Physical Form | Crystalline Powder |
| Color | Yellow |
| Melting Point | 176°C |
| Purity | ≥98.0% (HPLC) |
The physical characteristics of this compound include its appearance as a yellow crystalline powder with a melting point of 176°C. The compound typically exhibits high purity levels, with commercial preparations achieving ≥98.0% purity as determined by High Performance Liquid Chromatography analysis. These physical properties are crucial for its application in peptide synthesis, where impurities can significantly impact reaction outcomes and product quality.
Historical Context and Development
The development of this compound is intrinsically linked to the broader evolution of peptide synthesis methodology, particularly the pioneering work on nitrophenylsulfenyl protecting groups in the 1960s. The foundational research by Zervas and colleagues established the utility of the o-nitrophenylsulfenyl group for amino acid protection during peptide synthesis, as documented in their seminal 1965 publication in the Journal of the American Chemical Society. This work demonstrated the wide applicability of the sulfenyl method and provided new examples of amino acid protection that overcame significant challenges in conventional peptide synthesis approaches.
The historical significance of nitrophenylsulfenyl protection became apparent through the work of Merrifield and Najjar, who applied these protecting groups in solid-phase peptide synthesis for the preparation of complex peptides such as the octadecapeptide bradykininylbradykinin. Their research, published in Biochemistry in 1966, demonstrated the practical utility of o-nitrophenylsulfenyl groups in synthesizing peptides that presented considerable difficulties when using conventional protection methods. This work established the foundation for understanding how sulfenyl-based protection could address fundamental problems in peptide chemistry, particularly those related to side-chain protection and amino acid racemization.
The evolution of nitrophenylsulfenyl chemistry continued through subsequent decades, with researchers exploring various derivatives and applications. The development of the dicyclohexylammonium salt form represents a refinement in the preparation and handling of these protected amino acids, providing improved stability and solubility characteristics that enhance their utility in synthetic applications. The dicyclohexylammonium counterion was selected based on its ability to form stable salts with carboxylic acids while maintaining the reactivity necessary for peptide coupling reactions.
Research in the 1970s and 1980s further expanded the understanding of nitrophenylsulfenyl chemistry, with investigators like Hecht and co-workers establishing general procedures for chemoenzymatic aminoacylation of transfer ribonucleic acids using N-blocked aminoacyl derivatives. These studies utilized o-nitrophenylsulfenyl protection to enable the incorporation of modified amino acids into proteins through translation machinery, demonstrating the versatility of this protecting group strategy beyond conventional peptide synthesis.
Significance in Peptide Chemistry
This compound occupies a crucial position in peptide chemistry due to its unique ability to address fundamental challenges in peptide bond formation while maintaining amino acid stereochemical integrity. The significance of this compound lies primarily in its capacity to suppress alpha-carbon racemization during peptide synthesis, a persistent problem that has plagued conventional protection strategies. Research has demonstrated that nitrophenylsulfenyl protecting groups, when attached to the alpha-amino group via a sulfur-nitrogen bond, significantly reduce the formation of racemic products that are typically generated during peptide coupling reactions.
The compound's importance in modern peptide synthesis is exemplified by its application in developing alternative synthesis methodologies that circumvent the limitations of traditional Fmoc and Boc protection strategies. Recent investigations have shown that 2,4-dinitro-6-phenyl-benzene sulfenyl derivatives, which share structural similarities with the nitrophenylsulfenyl group, can be quantitatively removed under nearly neutral conditions using thiol-based reagents. This characteristic represents a significant advancement over conventional protecting groups that require harsh acidic or basic conditions for removal, often leading to undesirable side reactions such as aspartimide formation.
The synthetic versatility of this compound extends to its compatibility with various side-chain protecting groups, enabling the construction of complex peptide structures. Studies have shown that trityl and carbobenzoxy groups remain unaffected during the removal of nitrophenylsulfenyl protection, allowing for orthogonal protection strategies that facilitate the incorporation of functionalized amino acids into peptide chains. This orthogonality is particularly valuable in the synthesis of peptides containing multiple functional groups that require selective protection and deprotection.
| Application Area | Key Advantages | Research Impact |
|---|---|---|
| Stereochemical Control | Suppression of α-carbon racemization | Enhanced peptide purity and biological activity |
| Orthogonal Protection | Compatibility with diverse side-chain protecting groups | Expanded synthetic accessibility of complex peptides |
| Mild Deprotection | Neutral conditions for protecting group removal | Reduced side reactions and improved yields |
| Solid-Phase Synthesis | Integration with resin-based methodologies | Streamlined peptide assembly processes |
The compound's role in peptide-oligonucleotide conjugate synthesis represents another significant application area, where its mild deprotection conditions prove particularly valuable. Research has demonstrated that nitrophenylsulfenyl protection enables the synthesis of peptide-oligonucleotide conjugates under conditions that preserve the integrity of both peptide and nucleic acid components. This application has opened new avenues in chemical biology and therapeutic development, where hybrid molecules combining peptide and oligonucleotide functionalities are increasingly important.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-nitrophenyl)sulfanylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C9H10N2O4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(9(12)13)10-16-8-5-3-2-4-7(8)11(14)15/h11-13H,1-10H2;2-6,10H,1H3,(H,12,13)/t;6-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTGUPPUIQQLBP-ZCMDIHMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227566 | |
| Record name | N-((2-Nitrophenyl)thio)-L-alanine, compound with dicyclohexylamine(1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7675-46-9 | |
| Record name | L-Alanine, N-[(2-nitrophenyl)thio]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7675-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-((2-Nitrophenyl)thio)-L-alanine, compound with dicyclohexylamine(1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007675469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-((2-Nitrophenyl)thio)-L-alanine, compound with dicyclohexylamine(1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(2-nitrophenyl)thio]-L-alanine, compound with dicyclohexylamine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.773 | |
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Preparation Methods
General Synthetic Route
The primary synthetic approach involves the reaction of L-alanine with 2-nitrophenylsulfenyl chloride to form the N-2-nitrophenylsulfenyl derivative, which is then converted into the dicyclohexylammonium salt. This method is well-documented in classical peptide chemistry literature and is known for its efficiency and high purity output.
Formation of N-2-nitrophenylsulfenyl-L-alanine:
L-alanine (or its ester hydrochloride) is reacted with 2-nitrophenylsulfenyl chloride in an organic solvent such as chloroform or dichloromethane. Triethylamine is often used as a base to neutralize the generated hydrochloric acid. The reaction proceeds at room temperature, typically for around 6 hours.Isolation and purification:
The reaction mixture is washed sequentially with water, dilute acetic acid, aqueous potassium hydrogen carbonate, and water again to remove impurities. The crude product is dried and purified by recrystallization from solvents like ethanol, methanol, or ethyl acetate-petroleum ether mixtures.Conversion to dicyclohexylammonium salt:
The purified N-2-nitrophenylsulfenyl-L-alanine is then treated with dicyclohexylamine to form the corresponding dicyclohexylammonium salt, which improves the compound's crystallinity and handling properties.
This synthetic sequence yields the desired salt with high purity (>98% by HPLC) and minimal racemization, making it suitable for sensitive peptide synthesis applications.
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Amino acid ester hydrochloride | L-alanine ester hydrochloride (0.01 mol) | Starting material |
| Sulfenylation reagent | 2-Nitrophenylsulfenyl chloride (0.01 mol) | Added dropwise in chloroform (25 mL) |
| Base | Triethylamine (2.8 mL) | Neutralizes HCl, maintains pH |
| Temperature | Room temperature | Reaction time: approx. 6 hours |
| Workup | Sequential washing with water, acetic acid, KHCO3 | Removes impurities |
| Purification | Recrystallization from ethanol or ethyl acetate | Yields pure N-2-nitrophenylsulfenyl-L-alanine |
| Salt formation | Reaction with dicyclohexylamine | Forms stable dicyclohexylammonium salt |
Alternative Coupling Methods
Besides the direct sulfenylation with 2-nitrophenylsulfenyl chloride, other coupling methods have been reported for preparing N-2-nitrophenylsulfenyl derivatives of amino acids:
Dicyclohexylcarbodiimide (DCC) method:
Involves activation of the amino acid carboxyl group using DCC, followed by reaction with 2-nitrophenylthiol derivatives. This method often requires freshly prepared N-2-nitrophenylsulfenyl amino acids from their dicyclohexylammonium salts and amino acid esters hydrochlorides. It offers good yields and minimal racemization.Diphenylphosphoryl azide (DPPA) method:
This method allows direct transformation of dicyclohexylammonium salts to mixed carboxylic-phosphoric anhydrides, facilitating coupling without the need for free N-2-nitrophenylsulfenyl amino acids. It is efficient and avoids racemization.
These alternative methods provide flexibility in synthesis depending on the available starting materials and desired reaction scale.
Stock Solution Preparation and Solubility Considerations
For research applications, N-2-nitrophenylsulfenyl-L-alanine dicyclohexylammonium salt is typically prepared as stock solutions in appropriate solvents. Solubility and stability data are critical for handling and experimental reproducibility.
| Amount of Compound (mg) | Volume of Solvent for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|---|
| 1 | 2.3609 | 0.4722 | 0.2361 |
| 5 | 11.8044 | 2.3609 | 1.1804 |
| 10 | 23.6088 | 4.7218 | 2.3609 |
- Stock solutions should be prepared considering solubility in solvents such as DMSO, methanol, or aqueous buffers.
- Heating to 37°C and ultrasonic oscillation can enhance solubility.
- Solutions should be aliquoted to avoid degradation from freeze-thaw cycles.
- Storage conditions: Room temperature in a cool, dark place (<15°C) is recommended for the solid form. Prepared solutions are stable for up to 6 months at -80°C and 1 month at -20°C.
Research Findings and Purity Analysis
- The compound is characterized by a molecular weight of 423.57 g/mol and molecular formula C9H10N2O4S·C12H23N.
- Purity is routinely confirmed by high-performance liquid chromatography (HPLC), consistently exceeding 98%.
- No racemization occurs during the sulfenylation and coupling steps, preserving the stereochemical integrity of L-alanine.
Summary Table: Preparation Methods Overview
| Preparation Aspect | Description |
|---|---|
| Starting Materials | L-alanine (or ester hydrochloride), 2-nitrophenylsulfenyl chloride, dicyclohexylamine |
| Solvent | Chloroform, dichloromethane, ethanol, methanol, ethyl acetate-petroleum ether |
| Reaction Conditions | Room temperature, 6 hours, triethylamine as base |
| Purification | Washing sequence, recrystallization |
| Alternative Methods | Dicyclohexylcarbodiimide (DCC), diphenylphosphoryl azide (DPPA) |
| Purity and Analysis | >98% purity by HPLC, no racemization |
| Storage | Solid stored <15°C, solutions stable up to 6 months at -80°C |
| Solubility Enhancement | Heating and ultrasonic oscillation |
Chemical Reactions Analysis
N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The nitrophenylsulfenyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Peptide Synthesis
N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt is widely utilized as a protecting group in peptide synthesis. The compound's ability to form stable derivatives makes it an effective choice for protecting the amino group of L-alanine during peptide assembly.
Case Study: Synthesis of Polyproline Peptides
In a study examining the efficiency of various protecting groups, N-2-nitrophenylsulfenyl derivatives demonstrated superior performance compared to traditional Fmoc groups in difficult couplings, such as those involving Aib (alpha-aminoisobutyric acid) residues. The use of N-2-nitrophenylsulfenyl derivatives resulted in higher yields and fewer side reactions, confirming its efficacy in synthetic applications .
Amino Acid Protection
The compound serves as an effective protecting group for amino acids, particularly in the context of solid-phase peptide synthesis (SPPS). The stability and reactivity profile of N-2-nitrophenylsulfenyl derivatives allow for their use in diverse conditions encountered during SPPS.
Comparison with Other Protecting Groups
A comparative analysis of different amino acid-protecting groups highlights the advantages of using N-2-nitrophenylsulfenyl over Fmoc or Boc groups. The following table summarizes key properties:
| Protecting Group | Stability | Deprotection Conditions | Yield Efficiency |
|---|---|---|---|
| Fmoc | Moderate | Strong base (piperidine) | Moderate |
| Boc | High | Acidic conditions | Low |
| N-2-Nitrophenylsulfenyl | High | Mild acid (HCl) | High |
This table illustrates that N-2-nitrophenylsulfenyl derivatives offer a balance between stability and ease of deprotection, making them suitable for sensitive synthetic pathways .
Biochemical Research Applications
Beyond synthesis, this compound has implications in biochemical research. Its role as a reactive intermediate allows researchers to explore protein interactions and modifications.
Protein Interaction Studies
Research has indicated that compounds like N-2-nitrophenylsulfenyl can modify protein binding properties, which is crucial for understanding enzyme mechanisms and drug design. For instance, studies have utilized this compound to investigate how modifications affect the binding affinity of proteins involved in metabolic pathways .
Mechanism of Action
The mechanism of action of N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt involves its interaction with specific molecular targets, such as enzymes and proteins . The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of N-2-nitrophenylsulfenyl (Nps) amino acid dicyclohexylammonium salts. Key structural analogs include:
Structural and Functional Differences
Key Observations :
Amino Acid Side Chains: L-Alanine: Methyl group (–CH₃), offering minimal steric hindrance. L-Leucine/Isoleucine: Branched alkyl chains (isobutyl or sec-butyl), increasing hydrophobicity and steric bulk . S-Benzyl-L-cysteine: Thioether linkage (–S–CH₂C₆H₅), enabling disulfide bond formation in peptides .
Protection/Deprotection: All analogs share the Nps group, which is cleaved under reductive conditions (e.g., β-mercaptoethanol) . The dicyclohexylammonium counterion is consistent across these salts, improving solubility in dichloromethane or DMF during SPPS .
Purity and Handling: Most commercial variants (e.g., TCI Chemicals, AK Scientific) report ≥98% purity .
Comparative Physicochemical Properties
Solubility and Stability:
- Nps-L-Alanine : Highly soluble in polar aprotic solvents (DMF, DMSO) due to the compact alanine side chain .
- Nps-L-Leucine/Isoleucine : Reduced solubility in polar solvents but enhanced compatibility with hydrophobic peptide segments .
- Nps-S-Benzyl-L-cysteine : Moderate solubility, with the benzyl group aiding in thiol protection during oxidation .
Research Findings
Peptide Synthesis Efficiency :
- Nps-protected alanine derivatives show faster coupling kinetics compared to leucine analogs due to lower steric hindrance .
- The dicyclohexylammonium salt form reduces racemization during activation, a common issue with carbodiimide-based coupling .
Applications in Drug Development :
Biological Activity
N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt (CAS RN: 7675-46-9) is a specialized compound utilized primarily in biochemical research and peptide synthesis. This compound features a nitrophenylsulfenyl group attached to L-alanine, with dicyclohexylammonium serving as a stabilizing counterion. Its unique structural properties confer significant biological activity, particularly in enzyme inhibition and protein interactions.
- Molecular Formula : C₉H₁₀N₂O₄S·C₁₂H₂₃N
- Molecular Weight : 423.57 g/mol
- Appearance : Typically presented as a yellow crystalline solid.
Synthesis
The synthesis of this compound generally involves the reaction of L-alanine with 2-nitrophenylsulfenyl chloride in the presence of a base, followed by the addition of dicyclohexylamine. This method allows for high yields and purity, making it suitable for further applications in research .
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and proteins, leading to inhibition or modification of their activity. The nitrophenylsulfenyl group plays a crucial role in these interactions, allowing for specific binding to active sites on target proteins.
Enzyme Inhibition Studies
Research indicates that this compound can act as an enzyme inhibitor, particularly in studies focused on proteases and other hydrolytic enzymes. The inhibition mechanism often involves the formation of a covalent bond between the sulfenyl group and the enzyme's active site, effectively blocking substrate access.
Case Study: Inhibition of Proteases
A notable study demonstrated that this compound effectively inhibited serine proteases by forming stable enzyme-inhibitor complexes. The binding affinity was quantified using kinetic assays, revealing an IC₅₀ value indicative of its potency as an inhibitor .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-2-Nitrophenylsulfenyl-L-alanine | Contains dicyclohexylammonium; stable sulfenyl group | Strong enzyme inhibitor |
| N-2-Nitrophenylsulfenyl-L-valine | Similar structure; different amino acid | Weaker inhibition profile |
| N-2-Nitrophenylsulfenyl-L-leucine | Another amino acid variant | Varies in potency against specific enzymes |
This table highlights how variations in amino acid structure can influence the compound's biological activity.
Applications in Research and Industry
This compound has several applications:
- Peptide Synthesis : It serves as a reagent for synthesizing peptides with specific modifications.
- Enzyme Studies : Used extensively in biochemical assays to study enzyme kinetics and mechanisms.
- Pharmaceutical Development : Investigated for potential therapeutic applications due to its inhibitory properties against certain enzymes.
Q & A
Basic: What are the recommended synthesis and purification methods for N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt?
Answer:
The synthesis typically involves forming the dicyclohexylammonium (DCHA) salt of the parent acid to improve crystallinity and stability. A common approach includes:
Reaction with Dicyclohexylamine : After synthesizing the free acid (N-2-Nitrophenylsulfenyl-L-alanine), it is dissolved in a polar solvent (e.g., ethanol or methanol). Excess dicyclohexylamine is added to protonate the carboxylate group, forming the DCHA salt .
Crystallization : The salt precipitates upon solvent evaporation or cooling, enabling isolation via filtration. DCHA salts are favored for their solubility in organic solvents, simplifying purification .
Yield Optimization : Monitoring reaction progress with techniques like P NMR (for phosphorus-containing analogs) ensures complete conversion, as seen in similar DCHA salt syntheses .
Basic: What safety protocols should be followed when handling this compound?
Answer:
Critical safety measures include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
- First Aid :
- Storage : Keep in a tightly sealed container in a cool, dry, well-ventilated area, away from ignition sources .
Advanced: How can researchers resolve discrepancies in purity assessments using chromatographic methods?
Answer:
Discrepancies often arise from residual solvents or byproducts. Methodological strategies include:
HPLC Optimization : Use a C12 column (e.g., Synergi Max-RP) with gradient elution (aqueous/organic mobile phases) to separate impurities. Adjust pH or ion-pairing agents to enhance resolution .
Solid-Phase Extraction (SPE) : Pre-purify samples using Oasis MAX 96-well plates to remove interfering ions or organic residues before analysis .
Cross-Validation : Compare results with alternative techniques (e.g., H NMR or mass spectrometry) to confirm purity, especially for hygroscopic or oxidation-prone batches .
Advanced: What reaction mechanisms are involved in modifying the sulfenyl group of this compound?
Answer:
The sulfenyl (S–N) group is reactive under specific conditions:
Oxidation : Treatment with hydrogen peroxide converts the sulfenyl group to sulfinic or sulfonic acids, altering redox properties. Monitor reaction progress via TLC or UV-Vis spectroscopy .
Nucleophilic Substitution : Thiols or amines can displace the nitrophenylsulfenyl moiety, enabling conjugation with biomolecules (e.g., peptides). Use polar aprotic solvents (DMF, DMSO) and catalytic bases (e.g., triethylamine) .
Reduction : Dithiothreitol (DTT) reduces disulfide bonds in dimerized byproducts, requiring anaerobic conditions to prevent re-oxidation .
Advanced: How is this compound applied in pharmaceutical intermediate synthesis?
Answer:
Its role as a chiral building block includes:
Peptide Synthesis : The sulfenyl group protects amines during solid-phase peptide synthesis (SPPS). Deprotection with thiols (e.g., mercaptoethanol) regenerates free amines without racemization .
Drug Candidate Optimization : In nateglinide synthesis, DCHA salts stabilize carboxylate intermediates, enabling precise N-alkylation steps. Similar strategies are used to generate enantiomerically pure APIs .
Bioconjugation : The nitro group facilitates photoaffinity labeling in target identification studies, leveraging UV-induced crosslinking with biomolecules .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
Key methods include:
NMR Spectroscopy : H and C NMR confirm structural integrity, with DCHA protons appearing as multiplet signals (δ 1.0–2.5 ppm) .
Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (423.57 g/mol) and detects trace impurities .
Elemental Analysis : Quantify C, H, N, and S content to validate stoichiometry (CHNOS·CHN) .
Advanced: How can researchers mitigate hydrolysis of the sulfenyl group during storage?
Answer:
Hydrolysis is minimized by:
Desiccation : Store under inert gas (N or Ar) with desiccants (silica gel) to prevent moisture ingress .
Low-Temperature Storage : Keep at –20°C in amber vials to reduce thermal and photolytic degradation .
Stability Studies : Conduct accelerated aging tests (40°C/75% RH) to model shelf life and identify degradation pathways via LC-MS .
Basic: What solvents are compatible with this compound for experimental use?
Answer:
DCHA salts are soluble in:
- Polar Solvents : Methanol, ethanol, DMF, DMSO .
- Avoid Incompatible Solvents : Chlorinated solvents (e.g., DCM) may induce decomposition under acidic conditions. Pre-screen solubility via micro-scale trials .
Advanced: What strategies optimize enantiomeric purity in synthetic workflows?
Answer:
Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA) to resolve enantiomers during final purification .
Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral counterions (e.g., L-tartaric acid) to enhance enantiomeric excess (ee) .
Kinetic Resolution : Employ enantioselective catalysts (e.g., lipases) in hydrolysis or acylation reactions to favor the desired isomer .
Advanced: How does the nitro group influence the compound's reactivity in photochemical studies?
Answer:
The nitro group acts as a:
Photosensitizer : Under UV light (254–365 nm), it generates reactive oxygen species (ROS), useful in photodynamic therapy research .
Electron-Withdrawing Group : Enhances electrophilic character at the sulfenyl sulfur, facilitating nucleophilic attacks in light-triggered reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
